molecular formula C13H10F2O B1650959 (2',2-Difluorobiphenyl-5-yl)methanol CAS No. 1214335-69-9

(2',2-Difluorobiphenyl-5-yl)methanol

Cat. No.: B1650959
CAS No.: 1214335-69-9
M. Wt: 220.21
InChI Key: PNEQKLOEZMBCSK-UHFFFAOYSA-N
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Description

(2',2-Difluorobiphenyl-5-yl)methanol is a chemical compound with the molecular formula C13H10F2O. It consists of a biphenyl core with two fluorine atoms attached to the second carbon of the first phenyl ring and a hydroxyl group attached to the fifth carbon of the second phenyl ring. This compound is of interest in scientific research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2',2-Difluorobiphenyl-5-yl)methanol typically involves the following steps:

  • Biphenyl Derivative Formation: Starting with biphenyl, fluorination reactions are performed to introduce fluorine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2',2-Difluorobiphenyl-5-yl)methanol undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

  • Substitution: The fluorine atoms and hydroxyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Hydrocarbons and alcohols.

  • Substitution Products: Derivatives with different functional groups replacing the fluorine atoms or hydroxyl group.

Scientific Research Applications

(2',2-Difluorobiphenyl-5-yl)methanol has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its pharmacological properties and potential use in drug development.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2',2-Difluorobiphenyl-5-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain receptors and enzymes, leading to various biological responses. The hydroxyl group plays a crucial role in hydrogen bonding and other intermolecular interactions.

Comparison with Similar Compounds

  • Biphenyl-2,2'-diol

  • 2,2'-Dichlorobiphenyl-5-ylmethanol

  • 2,2'-Dibromobiphenyl-5-ylmethanol

Properties

IUPAC Name

[4-fluoro-3-(2-fluorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-12-4-2-1-3-10(12)11-7-9(8-16)5-6-13(11)15/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEQKLOEZMBCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280317
Record name 2′,6-Difluoro[1,1′-biphenyl]-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214335-69-9
Record name 2′,6-Difluoro[1,1′-biphenyl]-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214335-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′,6-Difluoro[1,1′-biphenyl]-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-fluoro-3-(2-fluorophenyl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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